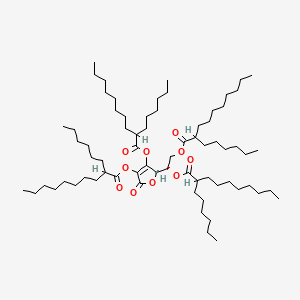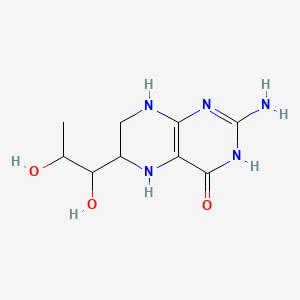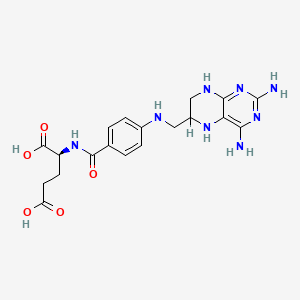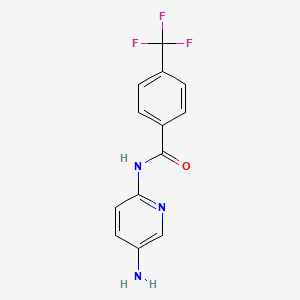
Vecuronium bromide
概要
説明
Vecuronium bromide, sold under the brand name Norcuron among others, is a medication used as part of general anesthesia to provide skeletal muscle relaxation during surgery or mechanical ventilation . It works by blocking the signals between your nerves and your muscles . It has been extensively used in anesthesiology practice as a neuromuscular blocking agent since its launch on the market in 1982 .
Synthesis Analysis
Vecuronium bromide was synthesized in higher yield, optimizing the literature synthetic process . A detailed crystallographic and NMR analysis of its advanced synthetic intermediates is still lacking . The synthesis process involves several steps, including the preparation of vecuronium bromide from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone), implementing some modifications to a traditional synthetic procedure .Molecular Structure Analysis
The crystal and molecular structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis . A careful NMR study allowed the complete assignment of the 1H, 13C, and 15N NMR signals of vecuronium bromide and its synthetic intermediates .科学的研究の応用
Vecuronium Bromide: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Testing Standard: Vecuronium bromide serves as a pharmaceutical secondary standard, suitable for analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and quality control testing in food and beverage industries .
Anesthesia Adjunct: It is widely used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .
Analytical Method Development: Vecuronium bromide is the subject of analytical method development, with HPLC (High-Performance Liquid Chromatography) and CZE (Capillary Zone Electrophoresis) being used for its quantitative determination in pharmaceuticals .
Neuromuscular Blocking Agent: As a neuromuscular blocking agent, it is utilized in anesthesia to induce skeletal muscle relaxation, which is crucial for various surgical procedures .
Clinical Neurotoxicology: In the field of neurotoxicology, Vecuronium bromide is studied for its effects and safety profile when administered intravenously as a nondepolarizing, competitive neuromuscular-blocking agent .
作用機序
Vecuronium bromide is a nondepolarizing neuromuscular blocking agent used to relax muscles or as an adjunct in general anesthesia during surgical procedures .
Target of Action
Vecuronium bromide primarily targets nicotinic cholinergic receptors . These receptors are located at the motor end plates of muscles and are responsible for transmitting signals from nerves to muscles .
Mode of Action
Vecuronium bromide acts by competitively binding to the nicotinic cholinergic receptors . This competitive binding decreases the opportunity for acetylcholine, a neurotransmitter, to bind to these receptors at the postjunctional membrane of the myoneural junction . This results in the inhibition of nerve impulses, leading to muscle relaxation .
Biochemical Pathways
The principal pharmacologic effects of vecuronium bromide revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction . By blocking these signals, vecuronium bromide prevents muscle contractions, leading to muscle relaxation .
Pharmacokinetics
Vecuronium bromide has a rapid initial distribution phase followed by a slower elimination phase . It is highly ionized, resulting in a small volume of distribution . The onset of action is within 1 minute, with maximal effect at 3-5 minutes . It is metabolized in the liver, and approximately 30% to 75% is excreted in the feces, with the remainder excreted in the urine as unchanged drug and metabolites .
Result of Action
The result of vecuronium bromide’s action is skeletal muscle relaxation . This is typically employed as an adjunct to general anesthesia, facilitating endotracheal intubation, and providing skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The neuromuscular blocking action of vecuronium bromide is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium bromide is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the environment, particularly the presence of other drugs, can influence the action, efficacy, and stability of vecuronium bromide .
Safety and Hazards
特性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSYABRBFXYIB-PWXDFCLTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023736 | |
| Record name | Vecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vecuronium bromide | |
CAS RN |
50700-72-6 | |
| Record name | Vecuronium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vecuronium bromide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vecuronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vecuronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4PHP5N1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does vecuronium bromide induce muscle relaxation?
A1: Vecuronium bromide acts as a competitive antagonist at the neuromuscular junction. [, , , ] It binds to nicotinic acetylcholine receptors on the muscle cell membrane, preventing acetylcholine from binding and triggering muscle contraction. [, , , ] This blockade leads to skeletal muscle paralysis, which is essential for various surgical procedures and mechanical ventilation. [, , , ]
Q2: What is the molecular formula and weight of vecuronium bromide?
A2: The molecular formula of vecuronium bromide is C32H47BrN2O4, and its molecular weight is 615.6 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize vecuronium bromide?
A3: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC, ROESY), infrared (IR) spectroscopy, and mass spectrometry (MS), have been employed to identify and confirm the structure of vecuronium bromide. [, ] These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, functional groups, and stereochemistry.
Q4: How does storage temperature affect the stability of vecuronium bromide solutions?
A5: Studies demonstrated that vecuronium bromide solutions prepared in preservative-free sterile water for injection remained stable for at least 21 days when stored at both room temperature (23-25°C) and refrigerated conditions (3-5°C). []
Q5: How is vecuronium bromide metabolized and excreted?
A6: Vecuronium bromide is primarily metabolized in the liver and excreted through bile. [] Renal excretion plays a minor role. []
Q6: Does liver dysfunction affect the duration of vecuronium bromide's effect?
A7: Yes, studies show that liver dysfunction significantly prolongs the duration of action of vecuronium bromide. [] This is because the liver is the primary site of metabolism for this drug.
Q7: Have there been studies comparing the onset and duration of action of vecuronium bromide with other neuromuscular blocking agents?
A8: Yes, several clinical trials have compared vecuronium bromide with other neuromuscular blocking agents, including rocuronium bromide, mivacurium chloride, and cisatracurium besylate. [, , ] These studies provide valuable insights into the comparative efficacy and recovery profiles of these drugs.
Q8: Are there known mechanisms of resistance to vecuronium bromide?
A8: While not specifically addressed in the provided literature, resistance to non-depolarizing neuromuscular blocking agents, in general, can occur due to alterations in acetylcholine receptor sensitivity or expression. [Not directly addressed in the provided papers]
Q9: Are there any safety concerns regarding the use of vecuronium bromide in patients with burn injuries?
A10: While vecuronium bromide is generally safe, accidental subcutaneous injection in burn patients can lead to delayed onset and prolonged neuromuscular blockade. [] This necessitates careful monitoring and potentially prolonged ventilation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



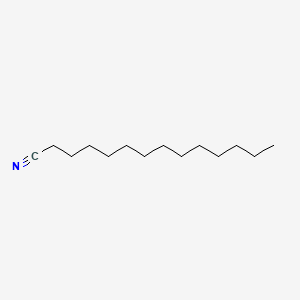

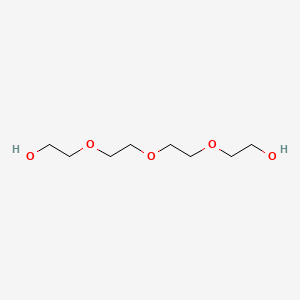
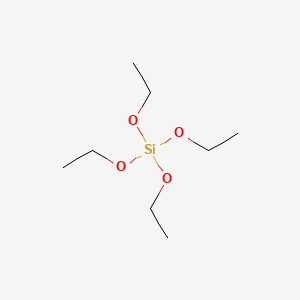
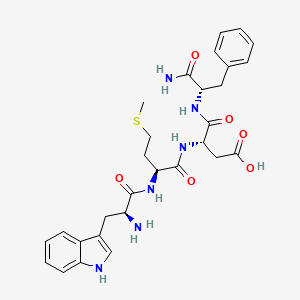
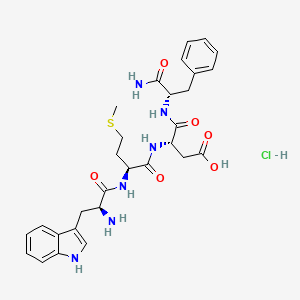
![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)
